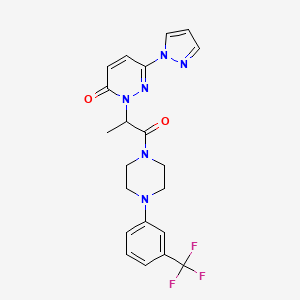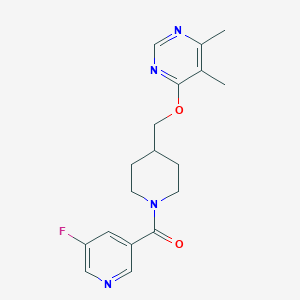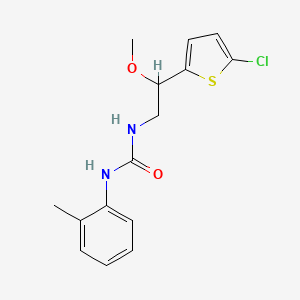
N-(3-chlorophenyl)-3-pivalamidobenzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the type of compound it is (e.g., an amide, ester, etc.) .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction .Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, stability, etc .Aplicaciones Científicas De Investigación
Chlorophenols and Their Implications in Environmental Studies
- Chlorophenols in Municipal Solid Waste Incineration : A review focusing on chlorophenols (CP), their role as precursors of dioxins in thermal processes, and their environmental implications. This study discusses the occurrence, pathways, and potential environmental impacts of CPs, emphasizing their role in the formation of dioxins during municipal solid waste incineration. Understanding the behavior of CPs in such contexts can provide insights into managing and mitigating environmental pollutants (Yaqi Peng et al., 2016).
Environmental Occurrence and Toxicity of Chlorinated Compounds
- Pentachlorophenol and Health Risks : This review evaluates the environmental contamination and human burden of pentachlorophenol (PCP) and its impurities in China. It highlights the correlation between PCP levels in the environment and in humans with schistosomiasis epidemics, discussing the potential health risks associated with thyroid-disrupting effects and cancer risk due to low environmental levels of PCP and its dioxin impurities (Weiwei Zheng et al., 2012).
Mechanisms and Applications of Chlorinated Compounds
- Mechanisms for Formation, Chlorination, Dechlorination, and Destruction of PCDD/Fs : This review focuses on the formation mechanisms, chlorination, dechlorination, and destruction of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). It discusses the complexities of both homogeneous and heterogeneous pathways and the significant role of precursor chlorination patterns in determining the congener profiles of PCDD/F emissions. Such detailed understanding can aid in the development of strategies to mitigate these persistent organic pollutants (M. Altarawneh et al., 2009).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-3-(2,2-dimethylpropanoylamino)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3/c1-20(2,3)19(25)23-16-14-9-4-5-10-15(14)26-17(16)18(24)22-13-8-6-7-12(21)11-13/h4-11H,1-3H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPYSKNWINHURI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[5-butylsulfanyl-4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2981394.png)
![1'-(tert-Butoxycarbonyl)-2H-spiro[benzofuran-3,4'-piperidine]-2-carboxylic acid](/img/structure/B2981395.png)
![2-Ethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylic acid](/img/structure/B2981397.png)
![5-chloro-2-(methylsulfanyl)-N-[1-(phenylcarbamoyl)piperidin-4-yl]pyrimidine-4-carboxamide](/img/structure/B2981398.png)


![8-Oxaspiro[4.5]decan-3-one](/img/structure/B2981403.png)

![Methyl 2-(3-formyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)sulfanylacetate](/img/structure/B2981405.png)
![5-Fluoro-4-phenyl-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrimidine](/img/structure/B2981406.png)


